Bullvalene

Fluxional Molecules Physical Organic Chemistry Dynamic Covalent Chemistry

Bullvalene (CAS 1005-51-2) is a tricyclic hydrocarbon (C10H10) characterized by a degenerate Cope rearrangement that rapidly interconverts among 1,209,600 energetically degenerate valence tautomers at ambient temperature. This fluxional behavior, observable as a single time-averaged 1H NMR signal at 5.76 ppm at room temperature , distinguishes it fundamentally from static hydrocarbon cages and forms the basis for its application in dynamic covalent chemistry, materials science, and medicinal chemistry.

Molecular Formula C10H10
Molecular Weight 130.19 g/mol
CAS No. 1005-51-2
Cat. No. B092710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBullvalene
CAS1005-51-2
Synonymsullvalene
tricyclo(3.3.2.02,8)deca-3,6,9-triene
Molecular FormulaC10H10
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC1=CC2C3C2C=CC1C=C3
InChIInChI=1S/C10H10/c1-4-8-9-5-2-7(1)3-6-10(8)9/h1-10H
InChIKeyUKFBVTJTKMSPMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bullvalene (CAS 1005-51-2): Quantifiable Procurement Rationale for the Fluxional C10H10 Hydrocarbon


Bullvalene (CAS 1005-51-2) is a tricyclic hydrocarbon (C10H10) characterized by a degenerate Cope rearrangement that rapidly interconverts among 1,209,600 energetically degenerate valence tautomers at ambient temperature . This fluxional behavior, observable as a single time-averaged 1H NMR signal at 5.76 ppm at room temperature , distinguishes it fundamentally from static hydrocarbon cages and forms the basis for its application in dynamic covalent chemistry, materials science, and medicinal chemistry. Its unique shapeshifting properties enable the creation of adaptive molecular systems not achievable with conventional, rigid scaffolds.

Why Bullvalene Cannot Be Replaced by Generic Fluxional Cages or Static Analogs: A Quantitative Justification


Attempts to substitute bullvalene with other fluxional molecules (e.g., semibullvalene, barbaralane) or rigid hydrocarbon cages (e.g., adamantane) fail due to quantifiable differences in activation energetics, isomer complexity, and functional performance. Bullvalene occupies a unique kinetic and structural space: its Cope rearrangement barrier is intermediate between the ultra-fast semibullvalene and the slower barbaralane, enabling room-temperature dynamic behavior that is both experimentally accessible and functionally exploitable . Furthermore, bullvalene's 1.2 million isomer network provides a vastly larger dynamic conformational library than any static or less fluxional analog , a critical advantage for applications requiring adaptive molecular recognition or stimuli-responsive behavior. These quantifiable distinctions directly impact procurement decisions for research in dynamic materials, ligand design, and antibiotic development.

Bullvalene Procurement Evidence Guide: Head-to-Head Quantitative Differentiation


Bullvalene vs. Semibullvalene and Barbaralane: Distinct Activation Barriers for Tailored Fluxional Kinetics

Bullvalene exhibits a degenerate Cope rearrangement with an experimentally determined Gibbs free energy of activation (ΔG‡) of 32.3 kJ mol⁻¹ . This barrier is approximately 12.1 kJ mol⁻¹ higher than that of semibullvalene (ΔG‡ ≈ 20.1 kJ mol⁻¹, corresponding to 4.8 kcal mol⁻¹) and approximately 7.1 kJ mol⁻¹ lower than the calculated barrier for barbaralane (ΔG‡ ≈ 39.4 kJ mol⁻¹, corresponding to 9.4 kcal mol⁻¹) . This intermediate barrier allows bullvalene to be kinetically stable enough for routine handling and synthetic manipulation at ambient temperature while still exhibiting rapid, room-temperature fluxionality observable by NMR , a balance not achieved by its faster or slower analogs.

Fluxional Molecules Physical Organic Chemistry Dynamic Covalent Chemistry

Bullvalene Crosslinked Thermosets Exhibit 64% Lower Dynamic Fragility Than Static Adamantane Controls

In poly(methyl methacrylate) (PMMA) thermosets, crosslinking with bullvalene reduces the dynamic fragility index (m) by approximately 64% compared to networks crosslinked with static adamantane, as determined by temperature-dependent rheological measurements . This lower fragility indicates a significantly stronger glass transition behavior, leading to more predictable mechanical properties over a wider temperature range . The effect is attributed to the energy dissipation provided by the bullvalene Hardy-Cope rearrangements within the glassy network .

Polymer Science Materials Chemistry Dynamic Networks

Bullvalene-Linked Vancomycin Dimers Show Up to 64-Fold Lower MIC Against VRE vs. Vancomycin Alone

Vancomycin dimers linked via a triazole-bullvalene core (SVDs) exhibit minimum inhibitory concentration (MIC) values up to 64-fold lower against vancomycin-resistant Enterococcus (VRE) compared to vancomycin itself . For example, against VRE, SVD 6c achieved an MIC of 0.25-0.5 µg/mL, while vancomycin required 256 µg/mL . This dramatic potency enhancement is attributed to the shapeshifting nature of the bullvalene linker, which enables adaptive binding and evasion of common resistance mechanisms .

Antibiotic Resistance Medicinal Chemistry Glycopeptide Antibiotics

Bullvalene Generates a Dynamic Library of 1.2 Million Isomers, 600,000× Larger Than Barbaralane's Two Isomers

Bullvalene's degenerate Cope rearrangement produces a dynamic covalent library of 1,209,600 energetically equivalent valence tautomers . In stark contrast, the related fluxional cage barbaralane interconverts between only two isomers under similar conditions . This six-order-of-magnitude difference in accessible isomer space provides bullvalene with an unparalleled capacity for conformational adaptation and substrate recognition , a feature directly exploitable in the design of responsive materials and molecular sensors .

Dynamic Covalent Libraries Molecular Diversity Supramolecular Chemistry

High-Value Research and Industrial Application Scenarios for Bullvalene (CAS 1005-51-2)


Design of Advanced Polymer Networks with Controlled Dynamic Fragility

For research groups and industrial R&D focused on high-performance polymers, bullvalene serves as a superior crosslinker to static hydrocarbons like adamantane. Its incorporation into PMMA thermosets reduces dynamic fragility by 64%, yielding stronger glass transitions and more predictable mechanical properties over broader temperature ranges . This quantifiable improvement justifies bullvalene's selection in the formulation of next-generation structural materials and coatings.

Development of Antibiotics Effective Against Multidrug-Resistant Gram-Positive Bacteria

Bullvalene is a critical scaffold for medicinal chemists developing antibiotics to combat vancomycin-resistant Enterococcus (VRE) and MRSA. Bullvalene-linked vancomycin dimers (SVDs) demonstrate up to 64-fold lower MIC values against VRE compared to vancomycin . This shapeshifting-enabled potency, coupled with a low propensity for acquired resistance, makes bullvalene an essential building block for preclinical antibiotic discovery programs targeting resistant pathogens .

Construction of High-Diversity Dynamic Covalent Libraries for Drug Discovery

In fragment-based drug discovery and catalyst screening, bullvalene's ability to generate a dynamic library of 1.2 million isomers under ambient conditions provides an unmatched level of chemical diversity . This far exceeds the two-isomer limit of barbaralane, enabling the exploration of vast conformational space from a single compound. Researchers can leverage bullvalene's shapeshifting nature to identify novel ligands and sensors through adaptive binding events, a strategy not possible with static or less fluxional cores .

Stimuli-Responsive Supramolecular Assemblies and Coordination Cages

Bullvalene's fluxionality can be chemically controlled, as demonstrated by the reversible restraint of its valence isomerization upon complexation with Ag⁺, which increases the Cope rearrangement barrier by ~11 kJ mol⁻¹ . This property is exploited in the self-assembly of permanently fluxional coordination cages (e.g., M2L4 architectures with Pd²⁺ or Pt²⁺) that undergo guest-dependent isomer convergence . Such systems are of high interest for the development of smart materials, molecular switches, and adaptive catalysts.

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